An In-depth Technical Guide to Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into the fundamental physicochemical properties of this compound, including its molecular weight and exact mass, and elucidate the experimental methodologies for their determination. Furthermore, this guide will present a detailed, plausible synthetic route and expected characterization data. The strategic importance of the N-isopropyl-3-aminopyrazole scaffold will be discussed, with a focus on its role in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel bioactive molecules.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a cornerstone in the design of a wide array of therapeutic agents. Aminopyrazole derivatives, in particular, serve as versatile intermediates in the synthesis of compounds targeting a range of diseases, from cancer to inflammatory conditions.
Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS No. 1787974-11-1) is an important example of such an intermediate. The strategic placement of the amino and carboxylate functionalities, combined with the N-isopropyl group, provides a platform for diverse chemical modifications, enabling the exploration of vast chemical space in the pursuit of novel drug candidates.
Physicochemical Properties: Molecular Weight and Exact Mass
A precise understanding of a molecule's mass is fundamental to its characterization and is a critical parameter in drug development, influencing properties such as bioavailability and pharmacokinetics.
Molecular Formula and Structure
The chemical structure of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate is presented below:
Figure 1: Chemical structure of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate.
Based on this structure, the molecular formula is C₈H₁₃N₃O₂ .
Calculation of Molecular Weight and Exact Mass
Molecular Weight (Average Mass):
The molecular weight is calculated by summing the atomic weights of all atoms in the molecule, using the weighted average of their natural isotopic abundances.
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 8 | 12.011 | 96.088 |
| Hydrogen (H) | 13 | 1.008 | 13.104 |
| Nitrogen (N) | 3 | 14.007 | 42.021 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 183.211 |
Thus, the molecular weight of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate is 183.21 g/mol .
Exact Mass (Monoisotopic Mass):
The exact mass is calculated using the mass of the most abundant isotope of each element. This value is crucial for high-resolution mass spectrometry.
| Element | Count | Isotope Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |
| Hydrogen (¹H) | 13 | 1.007825 | 13.101725 |
| Nitrogen (¹⁴N) | 3 | 14.003074 | 42.009222 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Total | 183.100777 |
Therefore, the exact mass of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate is 183.100777 Da .
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of the target compound can be envisioned as a two-step process starting from commercially available reagents. The key transformation is the cyclocondensation reaction between a substituted hydrazine and a suitable three-carbon electrophile.
Figure 2: Proposed synthetic workflow.
Step 1: Preparation of Methyl 2-cyano-3-ethoxyacrylate (if not commercially available)
This key intermediate can be synthesized via the condensation of methyl cyanoacetate with triethyl orthoformate, typically in the presence of a catalytic amount of acetic anhydride.
Step 2: Cyclocondensation with Isopropylhydrazine
The reaction of methyl 2-cyano-3-ethoxyacrylate with isopropylhydrazine would lead to the formation of the pyrazole ring. The regioselectivity of this reaction is generally high, affording the desired N1-isopropyl isomer.
Representative Experimental Protocol
The following protocol is a representative procedure adapted from the synthesis of analogous compounds.
Materials:
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Methyl 2-cyano-3-ethoxyacrylate
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Isopropylhydrazine (or its hydrochloride salt)
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Ethanol (or other suitable solvent)
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Sodium acetate (if using isopropylhydrazine hydrochloride)
Procedure:
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To a solution of methyl 2-cyano-3-ethoxyacrylate (1.0 eq) in ethanol, add isopropylhydrazine (1.1 eq). If using the hydrochloride salt, add sodium acetate (1.1 eq) to neutralize.
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Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C to induce crystallization.
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Collect the solid product by filtration and wash with cold ethanol.
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Dry the product under vacuum to afford Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate.
Characterization
The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), a singlet for the methyl ester protons, a singlet for the pyrazole ring proton, and a broad singlet for the amino protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals corresponding to the carbonyl carbon of the ester, the carbons of the pyrazole ring, the methyl ester carbon, and the carbons of the isopropyl group.
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IR (Infrared) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amino group, C=O stretching of the ester, and C=N and C=C stretching of the pyrazole ring.
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HRMS (High-Resolution Mass Spectrometry): The measured exact mass should be in close agreement with the calculated value of 183.100777 Da, confirming the molecular formula.
Significance in Drug Discovery: The Role of the N-Isopropyl Group
The N-alkylation of the pyrazole ring is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule. The introduction of an isopropyl group at the N1 position can have several beneficial effects:
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Increased Lipophilicity: The isopropyl group enhances the lipophilicity of the molecule, which can improve its membrane permeability and oral bioavailability.
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Steric Hindrance: The bulky isopropyl group can provide steric hindrance that may prevent unwanted metabolic reactions at the pyrazole ring, thereby increasing the metabolic stability of the compound.
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Kinase Inhibitor Design: In the context of kinase inhibitors, the N-isopropyl group can occupy a hydrophobic pocket in the ATP-binding site of the enzyme, leading to enhanced potency and selectivity. For instance, in the development of inhibitors for kinases such as RET, the N-isopropyl group has been shown to be a favorable substituent.
